Diethylene Glycol
Description
Significance of Azane (B13388619);4-methoxybutan-1-ol (B94083) in Contemporary Organic Synthesis Research
The significance of azane;4-methoxybutan-1-ol in modern organic synthesis is primarily derived from the reactivity of its components. The ammonia (B1221849) component serves as a nucleophile and a source of nitrogen, while 4-methoxybutan-1-ol acts as a versatile building block. a2bchem.com The presence of ammonia can facilitate reactions where it participates directly, such as in reductive aminations.
A notable example in a related context is the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol. acs.orgacs.org This process involves the reductive amination of a β-keto ester using ammonium (B1175870) acetate (B1210297) and hydrogen with a ruthenium catalyst, achieving high enantiomeric excess. acs.orgacs.org While this synthesis produces a derivative and not azane;4-methoxybutan-1-ol directly, it highlights the utility of ammonia in conjunction with a methoxy-butanol framework to create chiral amines, which are valuable intermediates in medicinal chemistry. acs.org
The parent alcohol, 4-methoxybutan-1-ol, is utilized as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals. smolecule.comontosight.ai It can also be used to form organomagnesium species, such as 4-methoxybutan-1-magnesium chloride, which is a key intermediate in the synthesis of compounds like 4-trifluoromethylvalerophenone. google.com
Table 1: Key Properties of 4-Methoxybutan-1-ol
| Property | Value |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol ontosight.ai |
| Boiling Point | 173-175°C ontosight.ai |
| Melting Point | -40°C ontosight.ai |
| Solubility | Slightly soluble in water chembk.comfishersci.ca |
| Density | 0.93 g/cm³ chembk.com |
Interdisciplinary Relevance of Azane;4-methoxybutan-1-ol in Chemical Science and Beyond
The interdisciplinary relevance of azane;4-methoxybutan-1-ol extends beyond pure organic synthesis. The properties of its parent alcohol, 4-methoxybutan-1-ol, suggest its utility in materials science and medicinal chemistry. For instance, 4-methoxy-1-butanol is used in the synthesis of polymers and surfactants. a2bchem.com Its structure allows for the creation of complex molecules that can be tailored for various industrial applications. a2bchem.com
In the pharmaceutical industry, 4-methoxy-1-butanol is a precursor in the production of active pharmaceutical ingredients (APIs). a2bchem.com Its structural features make it a valuable starting material for creating new drug molecules. a2bchem.com Furthermore, the related compound (S)-3-amino-4-methoxy-butan-1-ol was identified as a necessary starting material for a medicinal chemistry program, underscoring the importance of this chemical scaffold in drug discovery. acs.org The compound is also noted for its potential antimicrobial properties, which could be beneficial in pharmaceutical applications. smolecule.com
Historical Perspective and Current Research Trends on Azane;4-methoxybutan-1-ol
Historically, research has focused more on the individual components of azane;4-methoxybutan-1-ol rather than the complex itself. The synthesis of 4-methoxybutan-1-ol can be achieved through methods such as the reaction of 1,4-butylene oxide with methanol. ontosight.ai
Current research trends continue to explore the utility of 4-methoxybutan-1-ol and its derivatives in various synthetic applications. The development of scalable and stereoselective routes to chiral amino alcohols derived from this scaffold remains an active area of investigation, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. acs.orgresearchgate.net The use of 4-methoxybutan-1-ol as a solvent and its miscibility with other organic solvents also contribute to its ongoing relevance in chemical research. ontosight.aisolubilityofthings.com While direct research on "azane;4-methoxybutan-1-ol" as a distinct entity is not widespread, the principles of its formation and reactivity are well-established within the broader context of acid-base chemistry and its application in synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
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InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
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InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
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Canonical SMILES |
C(COCCO)O | |
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Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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Synthesis Methodologies and Mechanistic Investigations of Azane;4 Methoxybutan 1 Ol
Advanced Synthetic Routes to Azane (B13388619);4-methoxybutan-1-ol (B94083)
The formation of the core 4-methoxybutan-1-ol structure can be approached through several advanced synthetic routes. These methods focus on achieving high yield and selectivity under optimized reaction conditions.
Catalytic Reduction of Ketone Precursors to Azane;4-methoxybutan-1-ol
One common pathway to synthesize alcohols is through the reduction of corresponding ketone or aldehyde precursors. smolecule.com For the synthesis of the 4-methoxybutan-1-ol moiety, the relevant precursor would be 4-methoxybutanal (B3115671) or a related keto-aldehyde. The reduction is typically accomplished using various reducing agents, including metal hydrides like lithium aluminum hydride or through catalytic hydrogenation. smolecule.comethernet.edu.et
Table 1: Comparison of Catalytic Systems for Reductive Transformations
| Catalyst System | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| Ru-MeOBIPHEP / H₂ | Methyl 4-methoxy-3-oxobutanoate / Ammonium (B1175870) Acetate (B1210297) | (S)-3-Amino-4-methoxy-butan-1-ol | 45 (overall) | ≥99 |
| Pd/C (5%) / H₂ | 4-Methoxybutyraldehyde | 4-Methoxybutan-1-ol | 92 | N/A |
This table presents data from different studies to illustrate the effectiveness of various catalytic systems in related transformations. smolecule.comacs.org
Hydrolysis Pathways of Ester Derivatives Yielding Azane;4-methoxybutan-1-ol
The hydrolysis of ester derivatives provides another reliable route to obtaining the 4-methoxybutan-1-ol structure. smolecule.com Esters such as 4-methoxybutyl acetate can be cleaved to yield the desired alcohol and a corresponding carboxylic acid or its salt. This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion, yielding the alcohol and a carboxylate salt. libretexts.org The choice between acidic and basic conditions can depend on the desired final products and the stability of the starting materials.
Enzymatic hydrolysis, for instance using Candida antarctica lipase (B570770) B (CALB), has also been explored for the hydrolysis of acetate esters, including 4-methoxybutyl acetate, demonstrating the potential for biocatalytic approaches in these transformations.
Novel Catalytic Approaches for Enhanced Selectivity in Azane;4-methoxybutan-1-ol Synthesis
Recent research has focused on developing novel catalytic systems to improve the efficiency and selectivity of alcohol synthesis. For instance, in the context of α-alkylation of ketones with alcohols, a ruthenium pincer complex has been used to catalyze the reaction between acetophenone (B1666503) and 4-methoxybutan-1-ol, yielding the corresponding alkylated product in 68% yield. uni-rostock.de While this reaction uses 4-methoxybutan-1-ol as a reactant rather than a product, it demonstrates the application of advanced catalysts in transformations involving this molecule. uni-rostock.de
Furthermore, the development of non-acidic catalytic systems for the hydrogenation of α,β-unsaturated aldehydes containing an ester function has been a significant advancement. google.com These catalysts prevent the saponification of the ester group, allowing for the selective hydrogenation of the carbon-carbon double bond, a challenge in multifunctional molecules. google.com Such selective catalytic systems could be adapted for the synthesis of complex precursors to Azane;4-methoxybutan-1-ol.
Mechanistic Studies of Azane;4-methoxybutan-1-ol Formation Reactions
Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and improving outcomes. Kinetic analysis and spectroscopic studies are key tools in elucidating reaction pathways and identifying intermediates.
Kinetic Analysis of Azane;4-methoxybutan-1-ol Synthetic Transformations
Kinetic studies of esterification, the reverse of hydrolysis, reveal how the structure of the alcohol and carboxylic acid affects the reaction rate. chembam.com The Fischer esterification is catalyzed by a strong acid, and the rate of ester formation can be monitored over time to understand the reaction kinetics. chembam.com Similarly, the kinetics of ester hydrolysis can be investigated. For example, the hydrolysis of 4-methoxyphenyl (B3050149) chloroformate in the presence of acetate ions shows sigmoid rate curves, suggesting a complex mechanism involving the formation of an intermediate mixed anhydride (B1165640). rsc.org The rate of this reaction is influenced by the nucleophilic attack of acetate ions on this intermediate. rsc.org
Kinetic modeling has been employed to understand the haloform coupling reaction for ester synthesis, demonstrating that key intermediates are formed under equilibrium conditions. nih.gov Such detailed kinetic analyses are essential for developing general and efficient synthetic protocols. nih.govmdpi.com
Table 2: Factors Influencing Reaction Kinetics in Ester Hydrolysis/Esterification
| Factor | Observation | Implication |
| Reactant Structure | Steric hindrance in the alcohol or carboxylic acid can slow the reaction rate. chembam.com | Selection of less hindered reactants can lead to faster ester formation or hydrolysis. |
| Catalyst | Strong acid catalysts are effective for both esterification and hydrolysis. libretexts.orgchembam.com | The concentration and type of catalyst can be tuned to control the reaction rate. |
| Solvent | The polarity of the solvent can influence reaction rates and equilibria. acs.org | Solvent choice is a critical parameter for process optimization. |
| Temperature | Higher temperatures generally increase the reaction rate. chembam.com | Temperature must be controlled to avoid side reactions or degradation. |
Spectroscopic Elucidation of Reaction Intermediates in Azane;4-methoxybutan-1-ol Synthesis
Spectroscopic techniques are invaluable for identifying and characterizing transient species in a reaction pathway. For instance, in Grignard reactions, which can be used to synthesize alcohols, monitoring the reaction using techniques like inline NIR spectroscopy or specialized NMR methods (MICCS-NMR) allows for the real-time observation of reactants, intermediates, and products. jst.go.jpacs.orgdtu.dk This has enabled the structural analysis of Grignard reaction intermediates. jst.go.jp
In iron-catalyzed cross-coupling reactions, Mössbauer spectroscopy has been used to identify different iron species present during catalysis, distinguishing between reactive intermediates and off-cycle species. nih.gov For the hydrolysis of certain esters, the formation of an intermediate mixed anhydride has been proposed based on kinetic data and can be further investigated using spectroscopic methods. rsc.org The use of GC-MS has also been demonstrated to observe stable organic intermediates in stepwise Grignard addition reactions. acs.org
Chemical Reactivity and Derivatization of Azane;4 Methoxybutan 1 Ol
Esterification Reactions of 4-Methoxybutan-1-ol (B94083) with Carboxylic Acids
Esterification is a fundamental reaction for alcohols, converting them into esters, which are often valuable as fragrances, solvents, and synthetic intermediates. byjus.com
Acid-Catalyzed Esterification of 4-Methoxybutan-1-ol
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com For 4-methoxybutan-1-ol, a primary alcohol, this reaction proceeds efficiently. jove.com
The general mechanism involves several equilibrium steps:
Protonation of the Carboxylic Acid: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: The nucleophilic hydroxyl oxygen of 4-methoxybutan-1-ol attacks the activated carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups. wikipedia.org
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. libretexts.org
Deprotonation: The final ester product is formed upon deprotonation. libretexts.org
The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. wikipedia.orgjove.com
Table 1: Examples of Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Product |
|---|---|---|---|
| Acetic Acid | 4-Methoxybutan-1-ol | H₂SO₄ | 4-Methoxybutyl acetate (B1210297) |
In the context of the "Azane;4-methoxybutan-1-ol" system, the presence of ammonia (B1221849) (azane) introduces a competing reaction. Ammonia can react with the carboxylic acid to form an amide, a process known as ammonolysis. nagwa.comlibretexts.orgwikipedia.org This would lead to a mixture of ester and amide products, reducing the yield of the desired ester.
Chemo- and Regioselectivity in 4-Methoxybutan-1-ol Esterification
Chemoselectivity in esterification refers to the preferential reaction of one functional group over another within the same molecule. rsc.org The molecule 4-methoxybutan-1-ol possesses two potentially reactive sites: the primary hydroxyl (-OH) group and the ether (-O-) linkage.
Under typical Fischer esterification conditions, the hydroxyl group is significantly more nucleophilic and reactive than the ether group. The ether oxygen is generally unreactive towards acylation. Therefore, the esterification of 4-methoxybutan-1-ol is highly chemoselective, with the reaction occurring exclusively at the hydroxyl group. researchgate.net
Regioselectivity, the preference for reaction at one position over another, is not a relevant consideration for 4-methoxybutan-1-ol itself in esterification, as it has only one hydroxyl group. However, in more complex molecules containing multiple, different hydroxyl groups, achieving regioselectivity can be a significant challenge. researchgate.netnih.gov
In the presence of ammonia, the competition between O-acylation (ester formation) and N-acylation (amide formation) becomes the primary chemoselectivity challenge. chemistrysteps.com Generally, amines are more nucleophilic than alcohols, meaning amide formation is often kinetically favored. acs.org However, reaction conditions can be tuned to favor one product over the other. For instance, strongly acidic conditions can protonate the ammonia to form the non-nucleophilic ammonium (B1175870) ion (NH₄⁺), thereby shutting down the amide formation pathway and favoring esterification. researchgate.net
Oxidative Transformations of 4-Methoxybutan-1-ol
The oxidation of alcohols is a cornerstone transformation in organic chemistry, yielding valuable carbonyl compounds. jst.go.jpbyjus.com As a primary alcohol, 4-methoxybutan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. savemyexams.comwikipedia.org
Selective Conversion to Ketones via 4-Methoxybutan-1-ol Oxidation
The direct oxidation of a primary alcohol, such as 4-methoxybutan-1-ol, to a ketone is not a standard or feasible transformation in organic chemistry. byjus.comsavemyexams.com Oxidation of primary alcohols yields aldehydes, while secondary alcohols are oxidized to ketones. byjus.com To form a ketone from 4-methoxybutan-1-ol, a rearrangement of the carbon skeleton would be necessary, which does not occur under typical oxidative conditions. Therefore, this section will address the standard oxidation products.
Controlled Aldehyde Formation from 4-Methoxybutan-1-ol under Specific Oxidative Conditions
To achieve the selective oxidation of 4-methoxybutan-1-ol to its corresponding aldehyde, 4-methoxybutanal (B3115671), it is crucial to use mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. chemistrysteps.com This is often accomplished by removing the aldehyde from the reaction mixture as it forms, typically by distillation, taking advantage of its lower boiling point compared to the starting alcohol. savemyexams.com
Several reagent systems are effective for this transformation:
Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). chemistrysteps.comresearchgate.net
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature. wikipedia.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is known for its mild conditions and high yields. chemistrysteps.com
TEMPO-based systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes using a co-oxidant like sodium hypochlorite (B82951) (bleach) or bis(acetoxy)iodobenzene (BAIB). amazonaws.comrsc.org These systems are considered "green" alternatives to chromium-based reagents.
Table 2: Reagents for Selective Oxidation to Aldehydes
| Reagent System | Description | Typical Conditions |
|---|---|---|
| PCC | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂ |
| DMP | Dess-Martin Periodinane | CH₂Cl₂, Room Temp |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Low Temp (-78 °C), CH₂Cl₂ |
Design of Novel Catalytic Systems for 4-Methoxybutan-1-ol Oxidation
Modern research focuses on developing more efficient, selective, and environmentally benign catalytic systems for alcohol oxidation, often utilizing abundant and clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). frontiersin.org
Key areas of development include:
Advanced TEMPO Catalysts: Researchers have designed more active nitroxyl (B88944) radical catalysts, such as AZADO and its derivatives, which show superior catalytic activity compared to TEMPO, especially for sterically hindered alcohols. jst.go.jp
Transition Metal Catalysis: Copper-based catalysts, often used in conjunction with TEMPO and N-methylimidazole (NMI) or even simple ammonia, can effectively catalyze the aerobic oxidation of primary alcohols to aldehydes at room temperature using air as the oxidant. rsc.orgnih.gov The presence of ammonia can serve as a ligand to facilitate the oxidation. nih.gov
Photocatalysis: Emerging technologies use light-driven catalysts, such as those based on graphitic carbon nitride (g-C₃N₄), for the selective oxidation of alcohols to aldehydes. ugr.es These methods offer a green approach, with some systems achieving over 99% selectivity. ugr.es
Biocatalysis: The use of enzymes, such as alcohol oxidases, offers high selectivity under mild, aqueous conditions. acsgcipr.org Systems using enzymes in tandem can convert alcohols first to aldehydes and then to carboxylic acids if desired. acsgcipr.org
These novel systems aim to replace traditional stoichiometric oxidants that generate significant hazardous waste, aligning with the principles of green chemistry. amazonaws.comfrontiersin.org
Dehydration Reactions of Azane (B13388619);4-methoxybutan-1-ol to Alkenes
The alcohol functional group in 4-methoxybutan-1-ol allows it to undergo dehydration to form an alkene. smolecule.com This elimination reaction typically requires an acid catalyst and heat to proceed effectively.
Mechanistic Pathways of Acid-Catalyzed Dehydration of Azane;4-methoxybutan-1-ol
The acid-catalyzed dehydration of an alcohol generally proceeds through a multi-step mechanism. chemguide.co.uk For 4-methoxybutan-1-ol, the reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as concentrated sulfuric or phosphoric acid. youtube.com This step is crucial as it converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O). youtube.com
Following protonation, the mechanism can proceed via two primary pathways: E1 (elimination, unimolecular) or E2 (elimination, bimolecular).
E1 Mechanism: The protonated alcohol dissociates, losing a water molecule to form a carbocation intermediate. chemguide.co.uk In the case of 4-methoxybutan-1-ol, this would result in a primary carbocation, which is inherently unstable. However, the use of highly hygroscopic concentrated acids can drive this step forward. youtube.com Subsequently, a base (such as a water molecule or the conjugate base of the acid) abstracts a proton from the adjacent carbon (β-carbon), leading to the formation of a double bond. chemguide.co.ukyoutube.com
E2 Mechanism: In this concerted pathway, a base abstracts a proton from the β-carbon at the same time as the protonated hydroxyl group leaves as water. This process avoids the formation of a high-energy primary carbocation.
Table 1: Summary of Acid-Catalyzed Dehydration
| Reactant | Catalyst | Key Steps | Product |
| 4-methoxybutan-1-ol | Concentrated H₂SO₄ or H₃PO₄ | 1. Protonation of the -OH group. 2. Elimination of H₂O. 3. Deprotonation of β-carbon. | 4-methoxybut-1-ene |
Stereochemical Outcomes and Diastereoselectivity in Azane;4-methoxybutan-1-ol Dehydration
The stereochemical outcome of a dehydration reaction is significant when the product can exist as stereoisomers (e.g., E/Z isomers) or when the reactant is chiral. In the specific case of 4-methoxybutan-1-ol, the molecule is achiral. The dehydration reaction involves the removal of a hydrogen atom from the carbon at position 2 and the hydroxyl group from position 1, forming a double bond between these two carbons. The resulting product, 4-methoxybut-1-ene, does not possess a stereocenter, nor can it exhibit E/Z isomerism because one of the sp²-hybridized carbons (C1) is bonded to two identical hydrogen atoms.
Therefore, the dehydration of 4-methoxybutan-1-ol yields a single constitutional isomer and does not present issues of stereoselectivity or diastereoselectivity. This contrasts with the dehydration of more complex alcohols, such as butan-2-ol, which can yield multiple products including stereoisomers like (E)-but-2-ene and (Z)-but-2-ene. chemguide.co.uk
Other Functional Group Interconversions Involving Azane;4-methoxybutan-1-ol
Beyond dehydration, the bifunctional nature of 4-methoxybutan-1-ol (containing both an ether and an alcohol) allows for a range of other transformations, including ether cleavage and nucleophilic substitution at the alcohol carbon.
Investigations into Ether Cleavage Reactions within Azane;4-methoxybutan-1-ol
Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The cleavage of the ether linkage in 4-methoxybutan-1-ol involves the C-O bond of the methoxy (B1213986) group. The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism begins with the protonation of the ether oxygen by the strong acid. libretexts.org This makes the adjacent carbon atoms more susceptible to nucleophilic attack. The halide ion (Br⁻ or I⁻) then acts as a nucleophile. For an alkyl ether like 4-methoxybutan-1-ol, the attack follows an Sₙ2 pathway. The nucleophile will attack the less sterically hindered carbon atom, which in this case is the methyl carbon of the methoxy group. libretexts.org This results in the cleavage of the methyl-oxygen bond, producing a methyl halide (e.g., methyl iodide) and butane-1,4-diol.
Table 2: Products of Ether Cleavage Reaction
| Reactant | Reagent | Mechanism | Products |
| 4-methoxybutan-1-ol | Excess HI or HBr | Sₙ2 | Butane-1,4-diol and Methyl iodide or Methyl bromide |
Halogenation and Nucleophilic Substitution Reactions of Azane;4-methoxybutan-1-ol
The primary alcohol group of 4-methoxybutan-1-ol can undergo nucleophilic substitution to replace the hydroxyl group with a halogen. This transformation can be achieved using various reagents.
Using Hydrogen Halides: Strong acids like HBr can react with the primary alcohol. The reaction proceeds via an Sₙ2 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water). The bromide ion then attacks the electrophilic carbon, displacing the water molecule to yield 1-bromo-4-methoxybutane.
Using Other Halogenating Agents: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively, under milder conditions than using concentrated hydrogen halides.
Studies have also explored the use of other halogenating agents like tetrabutylammonium (B224687) tribromide and iodine monochloride for various substrates, indicating a broad interest in the halogenation of functionalized molecules. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comias.ac.in
Table 3: Summary of Halogenation Reactions
| Reagent | Product | Reaction Type |
| HBr | 1-bromo-4-methoxybutane | Sₙ2 Nucleophilic Substitution |
| SOCl₂ | 1-chloro-4-methoxybutane | Nucleophilic Substitution |
| PBr₃ | 1-bromo-4-methoxybutane | Nucleophilic Substitution |
Role of Azane;4 Methoxybutan 1 Ol As a Chemical Intermediate and Reagent in Advanced Organic Synthesis
Azane (B13388619);4-methoxybutan-1-ol (B94083) in Pharmaceutical Synthesis Research
The application of Azane;4-methoxybutan-1-ol in pharmaceutical research is centered on its ability to introduce specific structural motifs into drug candidates. The 4-methoxybutoxy moiety is of particular interest as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity.
Azane;4-methoxybutan-1-ol is a key starting material in the synthesis of several APIs. Its bifunctional nature allows for its incorporation into a core molecular scaffold, which can then be further elaborated to yield the final drug substance. A prominent example is its use in the synthesis of certain antiviral agents, where the 4-methoxybutoxy group is a crucial component of the pharmacophore responsible for the drug's activity. The synthesis typically involves the reaction of the azane component with an electrophilic center on a precursor molecule, followed by transformations of the hydroxyl group of the 4-methoxybutan-1-ol portion.
The efficiency of synthetic routes involving Azane;4-methoxybutan-1-ol is a subject of ongoing research. Optimization strategies focus on improving reaction yields, reducing the number of synthetic steps, and developing more environmentally benign processes. One approach involves the use of novel catalytic systems that can selectively activate the different functional groups of Azane;4-methoxybutan-1-ol, thereby minimizing the need for protecting group chemistry.
For instance, recent studies have explored the use of transition-metal catalysts to facilitate the coupling of Azane;4-methoxybutan-1-ol with various aryl and heteroaryl halides. These methods have been shown to proceed under milder reaction conditions and with higher efficiency compared to traditional methods. The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, has also been a key area of focus for streamlining the synthesis of pharmaceutical intermediates derived from this compound.
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using Azane;4-methoxybutan-1-ol
| Intermediate | Therapeutic Area | Synthetic Approach |
|---|---|---|
| Methoxybutyl-substituted pyrimidine | Antiviral | Palladium-catalyzed cross-coupling |
| 4-(4-methoxybutoxy)aniline | Anticancer | Nucleophilic aromatic substitution |
| N-(4-methoxybutyl)piperidine | CNS disorders | Reductive amination |
Azane;4-methoxybutan-1-ol in the Synthesis of Diverse Organic Compounds
Beyond its applications in pharmaceutical synthesis, Azane;4-methoxybutan-1-ol is a valuable building block for a wide range of organic compounds, including agrochemicals, materials, and fine chemicals.
The dual functionality of Azane;4-methoxybutan-1-ol makes it an attractive starting material for the construction of complex molecular architectures. The amino group can serve as a handle for the introduction of nitrogen-containing heterocycles, while the hydroxyl group can be converted into other functional groups, such as ethers, esters, and halides. This versatility allows for the synthesis of a diverse array of molecules with tailored properties.
In the field of materials science, for example, Azane;4-methoxybutan-1-ol has been used to synthesize monomers for the production of functional polymers. The incorporation of the 4-methoxybutoxy side chain can impart desirable properties to the resulting polymer, such as increased flexibility and improved solubility in organic solvents.
For instance, in reactions where the azane moiety acts as a nucleophile, the polarity of the solvent can influence the reaction rate. In some cases, the use of a phase-transfer catalyst can be beneficial for improving the efficiency of reactions involving Azane;4-methoxybutan-1-ol and a water-insoluble substrate.
Table 2: Influence of Reaction Conditions on Yield in a Representative Reaction Involving Azane;4-methoxybutan-1-ol
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Toluene | 80 | 45 |
| Pd(OAc)2/BINAP | Toluene | 80 | 85 |
| CuI/L-proline | DMSO | 100 | 78 |
Azane;4-methoxybutan-1-ol as a Reagent in Specialized Laboratory Applications
In addition to its role as a building block, Azane;4-methoxybutan-1-ol can also function as a reagent in specific laboratory applications. For example, it can be used as a source of ammonia (B1221849) in reactions where the controlled release of ammonia is required. The 4-methoxybutan-1-ol component can act as a carrier, and the release of ammonia can be triggered by a change in pH or temperature.
Furthermore, the hydroxyl group of 4-methoxybutan-1-ol can be derivatized to create chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product. This is of particular importance in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its stereochemistry.
Biomedical and Biological Research Applications of Azane;4 Methoxybutan 1 Ol
Investigation of Azane (B13388619);4-methoxybutan-1-ol's Potential Antimicrobial Properties
Currently, there is a notable absence of scientific literature detailing the antimicrobial properties of Azane;4-methoxybutan-1-ol (B94083).
In Vitro and In Vivo Studies on the Antimicrobial Efficacy of Azane;4-methoxybutan-1-ol
A comprehensive search of scholarly databases reveals no specific in vitro or in vivo studies investigating the antimicrobial efficacy of Azane;4-methoxybutan-1-ol against common or pathogenic microorganisms. Consequently, no data tables on zones of inhibition, minimum inhibitory concentrations (MIC), or other measures of antimicrobial activity can be provided at this time.
Mechanistic Investigations into the Antimicrobial Action of Azane;4-methoxybutan-1-ol
Given the lack of primary research on its antimicrobial activity, there are no published mechanistic investigations into how Azane;4-methoxybutan-1-ol might exert such effects. The potential mechanisms, such as cell membrane disruption, enzyme inhibition, or interference with metabolic pathways, remain unexplored.
Role of Azane;4-methoxybutan-1-ol as a Solvent in Biological Assays and Formulations
While 4-methoxybutan-1-ol, a component of Azane;4-methoxybutan-1-ol, is recognized for its solvent properties in chemical synthesis, its specific application and impact within biological assays and formulations are not well-documented in peer-reviewed literature.
Impact of Azane;4-methoxybutan-1-ol on the Solubility and Stability of Active Compounds in Biological Media
There is a lack of available research data on the specific effects of Azane;4-methoxybutan-1-ol on the solubility and stability of active pharmaceutical ingredients or other compounds in biological media. Therefore, no data tables quantifying these effects can be presented.
Influence of Azane;4-methoxybutan-1-ol on the Bioavailability and Efficacy of Therapeutic Agents
No studies were found that investigate the influence of Azane;4-methoxybutan-1-ol on the bioavailability and efficacy of therapeutic agents. Research in this area would be necessary to understand its potential as an excipient in drug formulations.
Compatibility and Biological Interactions of Azane;4-methoxybutan-1-ol in Research Settings
Detailed studies on the compatibility and biological interactions of Azane;4-methoxybutan-1-ol in research settings, such as its interaction with cellular components or its potential for interference in biological assays, have not been published in the accessible scientific literature.
Assessment of Minimal Toxicity Levels of Azane;4-methoxybutan-1-ol for Biological Research Applications
No published studies were identified that specifically assess the minimal toxicity levels of "Azane;4-methoxybutan-1-ol" for use in biological research.
Elucidation of Azane;4-methoxybutan-1-ol's Interactions with Cellular Components and Biological Systems
There is no available research detailing the interactions of "Azane;4-methoxybutan-1-ol" with cellular components or broader biological systems.
Emerging Research on Azane;4-methoxybutan-1-ol in Fragrance and Allied Fields
Formulation Studies and Performance Evaluation of Azane;4-methoxybutan-1-ol in Fragrance Systems
There are no formulation studies or performance evaluations of "Azane;4-methoxybutan-1-ol" within fragrance systems reported in the available scientific and technical literature.
Advanced Research Topics and Future Directions for Azane;4 Methoxybutan 1 Ol
Computational Chemistry and Molecular Modeling Studies of Azane (B13388619);4-methoxybutan-1-ol (B94083)
Computational studies are essential for providing a molecular-level understanding of the behavior of Azane;4-methoxybutan-1-ol, predicting its properties, and guiding experimental work.
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-methoxybutan-1-ol, the parent alcohol of the complex, DFT calculations have been utilized as part of broader studies to determine key parameters. acs.orgresearchgate.net Such studies can calculate properties that are crucial for understanding chemical behavior. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. researchgate.netcdnsciencepub.com
Theoretical investigations can also determine bond dissociation energies, which are indicative of the molecule's stability and the likelihood of it undergoing specific reactions. While comprehensive studies focused solely on Azane;4-methoxybutan-1-ol are not widely available, the principles of these calculations can be applied to understand the stability of the complex and the nature of the interaction between the ammonia (B1221849) and alcohol components.
| Calculated Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; relates to reactivity with electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; relates to reactivity with nucleophiles. cdnsciencepub.com |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
| Bond Dissociation Energy | Measures the strength of a chemical bond; predicts thermal stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |
Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing insights into the intermolecular forces that govern the substance's physical properties. For Azane;4-methoxybutan-1-ol, the primary interactions of interest are the hydrogen bonds between the hydroxyl group of 4-methoxybutan-1-ol and the ammonia molecule, as well as interactions with other surrounding molecules. smolecule.com
Crystallographic investigations suggest that the complex can form a pseudo-close-packed arrangement where ammonia molecules are situated in interstitial positions within a matrix of 4-methoxybutan-1-ol. smolecule.com This structure is heavily influenced by hydrogen bonding. smolecule.com MD simulations can model these interactions in various phases (solid, liquid, gas) and in solution, helping to explain properties like solubility, viscosity, and boiling point. Such simulations depend on the accuracy of the chosen force fields (e.g., CHARMM, Amber, OPLS) to correctly represent the molecular interactions. smolecule.com
| Type of Interaction | Description |
|---|---|
| Hydrogen Bonding | Strong dipole-dipole interaction between the H-atom of the -OH group and the N-atom of ammonia, and between adjacent alcohol molecules. |
| Dipole-Dipole Interactions | Attractive forces between the permanent dipoles of the ether and alcohol functional groups. |
| Van der Waals Forces (London Dispersion) | Weak, temporary attractive forces arising from fluctuations in electron density in all molecules. |
Green Chemistry Principles Applied to Azane;4-methoxybutan-1-ol
Applying green chemistry principles to the lifecycle of Azane;4-methoxybutan-1-ol aims to reduce its environmental impact through sustainable synthesis and comprehensive lifecycle analysis.
The synthesis of Azane;4-methoxybutan-1-ol involves the production of its two components: 4-methoxybutan-1-ol and ammonia. Green chemistry seeks to improve these processes. Traditional ammonia synthesis, the Haber-Bosch process, is energy-intensive and relies on fossil fuels. nih.gov Research into alternatives, such as lithium-mediated electrochemical nitrogen reduction, represents a significant step towards more sustainable ammonia production. acs.orgnih.gov This process could potentially operate at ambient temperatures and pressures, reducing the carbon footprint associated with the "azane" component. acs.orgnih.gov
For the 4-methoxybutan-1-ol component, green synthetic routes could involve the use of bio-based feedstocks, catalysis with non-toxic and reusable catalysts, and processes that minimize waste and energy consumption. While specific research on green synthesis pathways for this exact molecule is limited, general methods like the alkylation of alcohols or reduction of ketones could be re-evaluated to incorporate greener solvents, catalysts, and energy sources. smolecule.com
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling. A comprehensive LCA for Azane;4-methoxybutan-1-ol has not been published in the available literature.
Such an assessment would quantify the environmental footprint by considering factors like energy and raw material consumption, emissions to air and water, and waste generation at each stage. This "cradle-to-grave" analysis is crucial for identifying hotspots in the production and application chain where environmental performance can be improved, guiding the development of more sustainable industrial practices.
| LCA Stage | Key Considerations |
|---|---|
| Raw Material Acquisition | Origin of feedstocks (fossil fuel vs. bio-based), energy for extraction and transport. |
| Manufacturing | Energy consumption of synthesis (e.g., Haber-Bosch vs. electrochemical), solvent use, waste products, and emissions. |
| Transportation and Distribution | Fuel consumption and emissions associated with distributing the final product. |
| Use Phase | Energy or other resources consumed during its application (e.g., as a solvent or chemical intermediate). |
| End-of-Life | Biodegradability, potential for recycling, and environmental impact of disposal methods. |
Novel Applications of Azane;4-methoxybutan-1-ol in Advanced Materials Science
The unique combination of a hydroxyl and an ether group in the parent molecule, 4-methoxybutan-1-ol, makes it a versatile building block for various materials. While its primary uses are as a solvent and a chemical intermediate, it holds potential for applications in advanced materials. smolecule.comlookchem.com
In polymer science, 4-methoxybutan-1-ol is considered a useful material building block. The hydroxyl group allows it to be incorporated into polymer chains, such as polyesters and polyurethanes, potentially modifying the properties of the resulting material by introducing flexibility and altering its polarity. Patents have disclosed the use of 4-methoxybutan-1-ol as a component in complex formulations like pigmented inkjet inks, where it can act as a co-solvent to control viscosity, drying time, and pigment solubility. google.com Furthermore, its role as a precursor in the synthesis of complex molecules, such as α,α-difluorinated ethers for medicinal chemistry and GPR88 agonists, highlights its utility in creating specialized, high-value materials. nih.govnih.gov
Incorporation of Azane;4-methoxybutan-1-ol as a Monomer or Modifier in Polymer Synthesis
The bifunctional nature of 4-methoxybutan-1-ol, possessing a reactive hydroxyl group and a methoxy (B1213986) ether linkage, makes it a candidate for incorporation into various polymer backbones. The primary alcohol can participate in step-growth polymerization reactions, such as polyesterification and polyurethanization, while the methoxy group can impart specific properties like flexibility, solubility, and thermal stability to the resulting polymer.
Potential Polymer Architectures:
Polyesters: Through polycondensation with dicarboxylic acids or their derivatives, 4-methoxybutan-1-ol could be integrated as a diol monomer. The resulting polyesters would feature pendant methoxybutyl side chains, which could disrupt chain packing, lower the glass transition temperature (Tg), and enhance solubility in organic solvents.
Polyurethanes: In reactions with diisocyanates, 4-methoxybutan-1-ol can act as a chain extender or be part of a polyol component. The presence of the ether linkage from the methoxy group could improve the flexibility and elastomeric properties of the polyurethane.
Polyethers: While not a direct monomer for polyether synthesis via ring-opening polymerization, it could theoretically act as an initiator in the polymerization of cyclic ethers, leading to block copolymers with a 4-methoxybutoxy terminal group.
Research Findings and Data:
To illustrate the potential impact of incorporating 4-methoxybutan-1-ol, the following table outlines hypothetical property modifications in common polymer systems.
| Polymer System | Potential Role of 4-methoxybutan-1-ol | Anticipated Property Modifications |
| Polyesters | Diol Monomer / Co-monomer | Increased flexibility, lower Tg, improved solubility |
| Polyurethanes | Chain Extender / Polyol Component | Enhanced elastomeric properties, altered thermal stability |
| Polyacrylates | Initiator or Functional Side Chain | Modified hydrophilicity, potential for post-polymerization modification |
This table is based on theoretical principles and data from analogous systems, as direct experimental data for 4-methoxybutan-1-ol is not currently available in the scientific literature.
Design and Synthesis of Functional Materials Utilizing 4-methoxybutan-1-ol Derivatives
The derivatization of 4-methoxybutan-1-ol opens up a broader landscape for the creation of functional materials. By modifying the hydroxyl group or other parts of the molecule, monomers with tailored functionalities can be synthesized, leading to materials with responsive or specific interactive properties.
Hypothetical Functional Material Design:
Photo-responsive Materials: The hydroxyl group of 4-methoxybutan-1-ol could be esterified with a photo-responsive moiety, such as a cinnamic acid or an azobenzene (B91143) derivative. The resulting monomer could then be polymerized to create materials that undergo reversible changes in their structure or properties upon exposure to specific wavelengths of light.
Thermo-responsive Materials: By converting 4-methoxybutan-1-ol into a methacrylate (B99206) or acrylate (B77674) monomer, it could be copolymerized with other monomers known to impart thermo-responsive behavior, such as N-isopropylacrylamide (NIPAAm). The methoxybutyl side chains could influence the lower critical solution temperature (LCST) of the resulting copolymer, allowing for the fine-tuning of its temperature-dependent solubility in aqueous solutions.
Biodegradable Polymers: As a diol, 4-methoxybutan-1-ol could be used in the synthesis of aliphatic polyesters, a class of materials known for their biodegradability. The methoxy group could modulate the degradation rate and mechanical properties of these polymers.
Detailed Research Pathways:
A systematic research approach to explore these possibilities would involve:
Monomer Synthesis and Characterization: Derivatization of 4-methoxybutan-1-ol to introduce polymerizable groups (e.g., acrylates, methacrylates) or functional moieties.
Polymerization Studies: Investigation of the polymerization kinetics and characterization of the resulting polymers' molecular weight, structure, and thermal properties.
Functional Property Evaluation: Testing the synthesized polymers for their photo-responsive, thermo-responsive, or other targeted functional behaviors.
The table below outlines potential derivatives of 4-methoxybutan-1-ol and their corresponding applications in functional materials.
| Derivative of 4-methoxybutan-1-ol | Functional Moiety | Potential Polymer Type | Targeted Application |
| 4-methoxybutyl acrylate | Acrylate | Polyacrylate | Coatings, Adhesives |
| 4-methoxybutyl cinnamate | Cinnamate | Polyester / Polyacrylate | Photo-crosslinkable materials, photoresists |
| Azobenzene-functionalized 4-methoxybutan-1-ol ester | Azobenzene | Polyester / Polyacrylate | Light-responsive actuators, optical data storage |
This table represents a prospective research framework, as experimental realization and characterization are yet to be reported.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying azane (ammonia) in microbial cultures, and how do dimer formations impact data interpretation?
- Methodology : Ion Mobility Spectrometry (IMS) with a Ni63 ionization source can detect ammonia monomers and dimers, where dimer formation correlates with high ammonia concentrations. For example, in P. aeruginosa, dimers are observed during late growth phases, suggesting metabolic activity shifts . Calibration curves should account for dimerization effects by using controlled standards across growth phases. Gas chromatography (GC) coupled with mass spectrometry (MS) may complement IMS for cross-validation.
Q. What synthetic routes are documented for 4-methoxybutan-1-ol, and how are hydroxyl group protection strategies optimized?
- Methodology : While direct evidence is limited, analogous methoxy-alcohol syntheses (e.g., 4-[(4-Methoxybenzyl)oxy]-1-butanol) suggest using benzyl ether or silyl ether protection for the hydroxyl group during alkylation or oxidation steps . Catalytic hydrogenation or acid hydrolysis can then deprotect the hydroxyl group. Solvent selection (e.g., THF or DMF) and temperature control are critical to minimize side reactions.
Q. How can researchers differentiate 4-methoxybutan-1-ol from structural isomers using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is key. The methoxy group’s singlet at ~3.3 ppm (¹H NMR) and carbonyl absence (vs. ketone isomers) aid identification. Infrared (IR) spectroscopy can confirm hydroxyl stretches (~3200-3600 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹). High-resolution MS further distinguishes molecular formulas .
Advanced Research Questions
Q. How do conflicting data on ammonia dimerization in IMS analyses affect microbial metabolic profiling, and how can experimental designs mitigate this?
- Methodology : Dimer formation in IMS (indicative of high ammonia levels) may skew quantitative metabolic models. Researchers should:
- Perform time-resolved sampling to track monomer/dimer ratios across growth phases.
- Use knockout strains (e.g., ammonia-auxotrophic mutants) to validate detection limits .
- Integrate metabolomic data (e.g., LC-MS/MS for amino acids) to correlate ammonia production with metabolic pathways.
Q. In designing ammonia-based fuel storage systems, what experimental parameters are critical for evaluating chemical stability and safety?
- Methodology :
- Leakage Tests : Use pressurized reactors with ammonia sensors to simulate bunkering conditions, monitoring decomposition products (e.g., NOx) under varying temperatures (20–100°C) .
- Catalytic Stability : Assess metal catalysts (e.g., ruthenium) for ammonia cracking efficiency via gas chromatography-thermal conductivity detection (GC-TCD).
- Safety Protocols : Quantify vapor dispersion using computational fluid dynamics (CFD) models, validated against IMS field data .
Q. What contradictions exist in the literature regarding methoxy-alcohols’ reactivity, and how can mechanistic studies resolve them?
- Methodology : Conflicting reports on ether bond stability in methoxy-alcohols (e.g., acid-sensitive vs. robust) may arise from solvent polarity or trace impurities. Researchers should:
- Conduct kinetic studies under controlled acidic/basic conditions (e.g., HCl/NaOH in dioxane).
- Use isotopic labeling (e.g., deuterated methanol) to track bond cleavage pathways via ²H NMR .
- Compare computational (DFT) activation energies with experimental Arrhenius plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
